molecular formula C15H15NO2 B139748 Ethyl(3-pyridin-3-YL-phenyl)-acetate CAS No. 134163-87-4

Ethyl(3-pyridin-3-YL-phenyl)-acetate

Cat. No.: B139748
CAS No.: 134163-87-4
M. Wt: 241.28 g/mol
InChI Key: NGWWADTUHUUBAK-UHFFFAOYSA-N
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Description

Ethyl(3-pyridin-3-YL-phenyl)-acetate is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(3-pyridin-3-YL-phenyl)-acetate typically involves the esterification of 3-pyridin-3-yl-phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-pyridin-3-YL-phenyl)-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Ethyl(3-pyridin-3-YL-phenyl)-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(3-pyridin-3-YL-phenyl)-acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl(3-pyridin-3-YL-phenyl)-acetate can be compared with other similar compounds, such as:

    3-pyridin-3-yl-phenylacetic acid: The parent acid from which the ester is derived.

    Mthis compound: A similar ester with a methyl group instead of an ethyl group.

    3-pyridin-3-yl-benzyl alcohol: A related compound with an alcohol group instead of an ester.

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications .

Biological Activity

Ethyl(3-pyridin-3-YL-phenyl)-acetate, a compound with the molecular formula C₁₅H₁₅NO₂, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antitrypanosomal, antiproliferative, and antimicrobial activities, supported by relevant data from various studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a phenyl group via an ethyl acetate moiety. Its structure can be represented as follows:

\text{C}_1_5\text{H}_{15}\text{NO}_2

This compound is part of a larger class of pyridine derivatives known for their diverse biological activities.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal potential of compounds related to this compound. For instance, derivatives of pyridine have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

Key Findings:

  • IC₅₀ Values : Some derivatives exhibited low micromolar activity, with IC₅₀ values ranging from 0.38 μM to 19.6 μM against Trypanosoma brucei rhodesiense.
  • Selectivity : Compound variations showed that those with a 3-pyridyl A-ring and a 2-methoxyphenyl B-ring offered enhanced selectivity and lower toxicity towards mammalian cells (e.g., L6 rat skeletal myoblasts) .
CompoundIC₅₀ (μM)CC₅₀ (μM)Selectivity Ratio
Compound 130.3823>60
Compound 14.8>100-
Compound 62.0>100-

Antiproliferative Activity

This compound and its analogs have also been investigated for their antiproliferative effects against various cancer cell lines.

Research Insights:

  • A series of compounds containing the pyridine motif demonstrated significant growth inhibition across a panel of cancer cell lines, including melanoma and renal cancer models.
  • Compounds with specific substituents on the phenyl group showed varied activity, with some achieving lethal effects at concentrations as low as 10 μM .
Cell Line% Growth Inhibition at 10 µM
SK-MEL-560%
A49870%
MDA-MB-46883%

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its efficacy against various bacterial and fungal strains.

Findings:

  • The compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM depending on the strain tested .
MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69

Case Studies and Applications

Several case studies have documented the biological activity of this compound in vitro, highlighting its potential therapeutic applications:

  • Antitrypanosomal Study : In vitro assays demonstrated that compound derivatives could inhibit Trypanosoma brucei effectively while maintaining low toxicity to human cells.
  • Cancer Cell Line Evaluation : A systematic evaluation of antiproliferative effects across multiple cancer cell lines revealed promising candidates for further development in cancer therapy.

Properties

IUPAC Name

ethyl 2-(3-pyridin-3-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)10-12-5-3-6-13(9-12)14-7-4-8-16-11-14/h3-9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWWADTUHUUBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566585
Record name Ethyl [3-(pyridin-3-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134163-87-4
Record name Ethyl [3-(pyridin-3-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(Trifluoromethylsulfonyloxy)-pyridine is condensed with ethyl m-(trifluoromethanesulfonyloxy)-phenylacetate in the presence of hexamethylditin, lithium chloride and tetrakis-(triphenylphosphine)-palladium to obtain ethyl m-(3-pyridyl)-phenylacetate. The product is alkylated with 1-bromo-4-chlorobutane to obtain the alpha-(4-chlorobutyl)substituted phenylacetic acid ester. The ester is then reduced to the aldehyde which is condensed with e.g. methyl(triphenylphosphoranylidene)-acetate. The resulting alpha,beta-unsaturated ester is saturated to methyl 8-chloro-4-[m-(3-pyridyl)phenyl]-octanoate which is converted to methyl 8-amino-4-[m-(3-pyridyl)-phenyl]octanoate according to methodology described herein.
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0 (± 1) mol
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ethyl m-(trifluoromethanesulfonyloxy)-phenylacetate
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hexamethylditin
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Synthesis routes and methods II

Procedure details

To a solution of 2.04 g (6.5 mmol) of ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate in 33 ml dioxane is added 1.33 ml (6.5 mmol) hexamethylditin followed by 1.49 g (6.6 mmol) 3-(trifluoromethylsulfonyloxy)-pyridine, 0.827 g (19.5 mmol) lithium chloride and 0.15 g (0.13 mmol) tetrakis-(triphenylphosphine) palladium(0). The mixture is then heated at 90° for 62 h, diluted with ether and washed with 10% aqueous ammonia followed by water and brine. The organic layer is dried, filtered, evaporated and the residue is purified by flash chromatography using 1:1 ether/hexane as eluent to give ethyl m-(3-pyridyl)-phenylacetate; IR (CH2Cl2): 1731 cm-1.
Name
ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
hexamethylditin
Quantity
1.33 mL
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reactant
Reaction Step One
Quantity
33 mL
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solvent
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1.49 g
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reactant
Reaction Step Two
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0.827 g
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reactant
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0 (± 1) mol
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0.15 g
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